methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate
Description
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate is a thiophene-based derivative featuring a dimethylamino methyleneamino substituent at position 3, a 3-fluorophenyl group at position 4, and a methyl carboxylate ester at position 2. The dimethylamino group may enhance solubility or modulate intermolecular interactions, while the fluorine atom could influence metabolic stability and lipophilicity.
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-4-(3-fluorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-18(2)9-17-13-12(8-21-14(13)15(19)20-3)10-5-4-6-11(16)7-10/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBJCGLLSFMDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(SC=C1C2=CC(=CC=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate has found applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, particularly those with pharmaceutical applications.
Biology: In biological studies, it may serve as a probe or reagent for investigating biochemical pathways or as a part of drug development research.
Medicine: This compound is explored for its potential therapeutic properties, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Its unique chemical structure allows it to be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action for methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate varies based on its application:
Molecular Targets and Pathways: In medicinal chemistry, the compound targets specific enzymes or receptors, modulating their activity. For example, it might inhibit a particular enzyme involved in the inflammatory response, reducing inflammation.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, or other biochemical processes where the compound interferes or enhances the natural function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues from Pyrazolo-Pyrimidine Chromenone Derivatives ()
The compound described in , methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate, shares the thiophene-2-carboxylate core and 3-fluorophenyl substituent with the target compound. Key differences include:
- Substituent Complexity: The compound incorporates a pyrazolo[3,4-d]pyrimidine-chromenone fused ring system, absent in the target compound.
- Fluorine Placement: Both compounds feature a 3-fluorophenyl group, but the compound includes an additional fluorine on the chromenone moiety.
- Physical Properties : The compound has a melting point of 227–230°C and a molecular mass of 560.2 g/mol (M+1) .
Table 1: Structural and Physical Comparison
Functional Implications : The fused heterocyclic system in the compound likely enhances binding to biological targets (e.g., kinases), while the target compound’s simpler structure may prioritize synthetic accessibility or metabolic stability.
Sulfonylurea Methyl Esters ()
Sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester () share the methyl carboxylate group with the target compound but differ significantly in structure and application:
- Core Structure : Sulfonylureas feature a triazine ring linked to a sulfonylurea bridge, unlike the thiophene backbone of the target compound.
- Functional Groups : The sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism unlikely in the target compound due to structural divergence.
Dimethylamino Methyleneamino Derivatives ()
lists 2-[(dimethylamino)methylene]cycloheptanone hydrochloride, which shares the dimethylamino methyleneamino group with the target compound. Key comparisons include:
- Backbone Flexibility: The cycloheptanone in introduces conformational flexibility, contrasting with the rigid thiophene ring in the target compound.
- Electronic Effects: The dimethylamino group in both compounds may act as an electron donor, but the thiophene’s aromaticity in the target compound could enhance π-π stacking interactions.
Biological Activity
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiophene ring, a dimethylamino group, and a fluorophenyl moiety. Its molecular formula is , and it features both electron-donating and electron-withdrawing groups, which may influence its pharmacological properties.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The interaction with receptor tyrosine kinases (RTKs) has been noted in related compounds, suggesting a potential pathway for this compound's action against cancer cells.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in tumor cells through various signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of thiophene derivatives. For instance, fluorinated compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study highlighted that fluorinated benzothiazoles exhibited potent activity without biphasic dose-response characteristics, indicating a more predictable therapeutic window .
In Vitro Studies
Table 1 summarizes findings from in vitro studies on related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 5 | RTK inhibition |
| Methyl 3-{...} | A549 (Lung Cancer) | TBD | TBD |
Note: TBD indicates that specific data for methyl 3-{...} is currently not available.
Case Studies
In a recent case study focusing on derivatives of thiophene, researchers synthesized and evaluated several analogs for their biological activities. The study found that modifications to the thiophene ring significantly altered the compounds' potency against cancer cells. For example, introducing electron-withdrawing groups enhanced cytotoxicity in certain cell lines .
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted thiophene precursors with dimethylaminomethylene reagents. Key parameters include:
- Temperature control : Maintain 60–80°C during coupling reactions to prevent side-product formation .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reagent solubility and reaction efficiency .
- Catalyst optimization : Employ Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., 3-fluorophenyl at C4 and dimethylamino groups at C3) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the thiophene backbone .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) that may cause peak splitting .
- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce -labeled analogs to track electronic effects from the 3-fluorophenyl group .
Q. What experimental strategies are recommended for studying the environmental fate of this compound?
- Methodological Answer : Design studies aligned with Project INCHEMBIOL frameworks:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis .
- Biotic transformation : Use soil microcosms to assess microbial degradation rates under aerobic/anaerobic conditions .
- Partition coefficients : Measure log (octanol-water) via shake-flask methods to predict bioaccumulation potential .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like kinase enzymes, focusing on the thiophene-carboxylate moiety .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (e.g., ) using immobilized protein targets .
- Enzyme inhibition assays : Monitor IC values in vitro with fluorogenic substrates (e.g., for proteases) .
Data Interpretation and Optimization
Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Non-linear regression : Fit data to Hill equation models using GraphPad Prism to calculate EC/IC values .
- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s HSD for significance) .
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) via response surface methodology .
- In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
